(1R,2R)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile
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Overview
Description
GNE 5729 is a brain-permeable positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR). It selectively enhances the activity of NMDARs containing the GluN2A subunit, with an effective concentration (EC50) of 37 nanomolar for GluN2A, and higher EC50 values for GluN2C and GluN2D subunits . This compound has shown potential in various scientific research applications, particularly in the fields of neuroscience and pharmacology.
Preparation Methods
The synthesis of GNE 5729 involves multiple steps, starting with the preparation of the pyridopyrimidinone core. The synthetic route typically includes the following steps:
Formation of the pyridopyrimidinone core: This involves the reaction of appropriate starting materials under specific conditions to form the core structure.
Introduction of substituents: Various substituents are introduced to the core structure through reactions such as halogenation, alkylation, and nitration.
Purification and isolation: The final compound is purified using techniques such as chromatography and recrystallization to obtain GNE 5729 in its pure form.
Industrial production methods for GNE 5729 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield.
Chemical Reactions Analysis
GNE 5729 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
GNE 5729 has several scientific research applications, including:
Neuroscience: It is used to study the role of NMDARs in synaptic plasticity, learning, and memory.
Drug Development: It serves as a tool compound for testing the efficacy and safety of NMDAR potentiation in preclinical studies.
Mechanism of Action
GNE 5729 exerts its effects by selectively enhancing the activity of NMDARs containing the GluN2A subunit. This modulation leads to increased synaptic strength and improved synaptic plasticity. The compound acts as a positive allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site, and enhancing the receptor’s response to glutamate . This mechanism is crucial for its potential therapeutic effects in various neurological conditions.
Comparison with Similar Compounds
GNE 5729 is compared with other similar compounds, such as GNE 0723 and ketamine:
These comparisons highlight the uniqueness of GNE 5729 in terms of its selectivity, mechanism of action, and potential therapeutic applications.
Properties
Molecular Formula |
C17H10Cl2F3N5O |
---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
(1R,2R)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H10Cl2F3N5O/c18-11-1-2-14-24-9(7-26-13(19)5-12(25-26)17(20,21)22)4-15(28)27(14)16(11)10-3-8(10)6-23/h1-2,4-5,8,10H,3,7H2/t8-,10+/m0/s1 |
InChI Key |
GPMGDUIAVSFGGH-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=C(C=CC3=NC(=CC(=O)N32)CN4C(=CC(=N4)C(F)(F)F)Cl)Cl)C#N |
Canonical SMILES |
C1C(C1C2=C(C=CC3=NC(=CC(=O)N32)CN4C(=CC(=N4)C(F)(F)F)Cl)Cl)C#N |
Origin of Product |
United States |
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